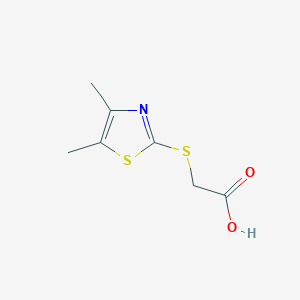
2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid typically involves the reaction of 4,5-dimethylthiazole with thioglycolic acid under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk raw materials and optimized reaction conditions to ensure high yield and purity . The compound is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .
Scientific Research Applications
2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Medicine: Due to its potential antitumor properties, it is being investigated for use in cancer research.
Industry: The compound is used in the development of new materials and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-((4,5-Diphenylthiazol-2-yl)thio)acetic acid
- 2-((4,5-Dimethylthiazol-2-yl)thio)propionic acid
- 2-((4,5-Dimethylthiazol-2-yl)thio)butyric acid
Uniqueness
2-((4,5-Dimethylthiazol-2-yl)thio)acetic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dimethyl substitution enhances its stability and reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C7H9NO2S2 |
|---|---|
Molecular Weight |
203.3 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1,3-thiazol-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H9NO2S2/c1-4-5(2)12-7(8-4)11-3-6(9)10/h3H2,1-2H3,(H,9,10) |
InChI Key |
QHENGRZFJXJDML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)SCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B11764596.png)

![3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)aniline](/img/structure/B11764603.png)
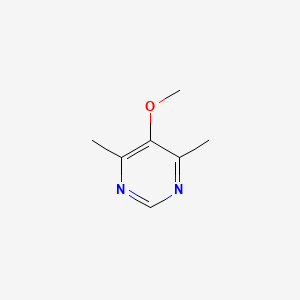
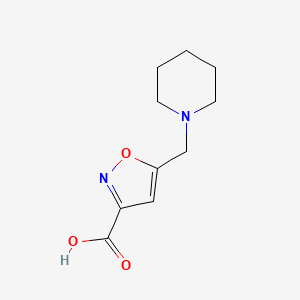
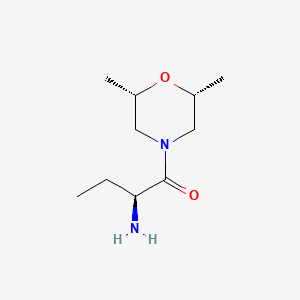
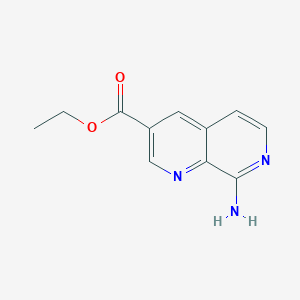
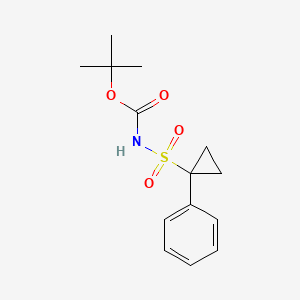
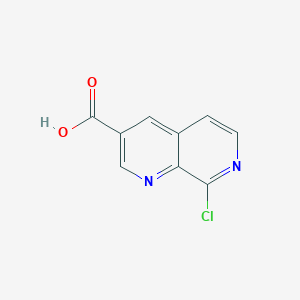

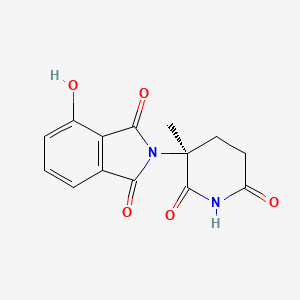
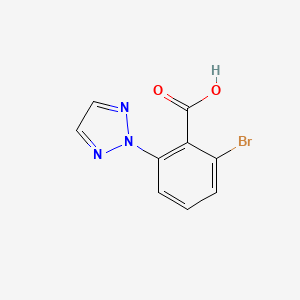

![4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764674.png)
